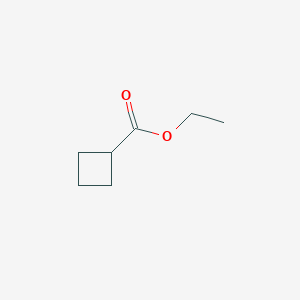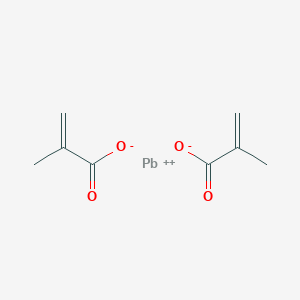
シクロブタンカルボン酸エチル
概要
説明
Ethyl cyclobutanecarboxylate (ECBC) is a cyclic ester of cyclobutane carboxylic acid and ethanol. It is a colorless, odorless, and volatile liquid that is soluble in water and organic solvents. ECBC is used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, ECBC has been used in the study of biochemical and physiological processes.
科学的研究の応用
シクロブチリデンシクロプロパンの合成
シクロブタンカルボン酸エチルは、シクロブチリデンシクロプロパンの合成に使用できます . この化合物は、そのユニークな構造と反応性により、有機化学の分野で注目されています。
C-13 NMR研究
シクロブタンカルボン酸エチルは、C-13 NMR研究で使用されます . NMR(核磁気共鳴)分光法は、化学者が有機化合物の構造を決定するために使用する強力なツールです。炭素のC-13同位体は、これらの研究に特に役立ちます。
比較研究
シクロブタンカルボン酸エチルは、シクロブタンカルボン酸クロリドと密接に関連しています . これらの2つの化合物の比較研究は、それらの化学的挙動と特性に関する貴重な洞察を提供することができます。
HPLCカラム分離
シクロブタンカルボン酸エチルは、Newcrom R1 HPLCカラムで分離できます . 高速液体クロマトグラフィー(HPLC)は、分析化学における技術であり、混合物の各成分を分離、同定、および定量するために使用されます。
化学反応の材料
その特定の構造により、シクロブタンカルボン酸エチルは、さまざまな化学反応の出発物質として使用できます。 その反応性と安定性により、合成化学において貴重な化合物となっています .
安全性と取り扱いに関する研究
シクロブタンカルボン酸エチルの安全性と取り扱いに関する研究も重要な用途です。 この化合物に関連する危険性、例えば可燃性などを理解することで、より安全な実験室での作業に貢献できます .
作用機序
. However, the specific biological targets of ethyl cyclobutanecarboxylate are not well-documented in the literature.
Mode of Action
It is known that the compound can be used in the synthesis of cyclobutylidenecyclopropane
Result of Action
特性
IUPAC Name |
ethyl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBADCAMQOTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164204 | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-53-9 | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14924-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014924539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14924-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOBUTANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6X223365 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl cyclobutanecarboxylate interesting for drug discovery?
A: Ethyl cyclobutanecarboxylate plays a key role in synthesizing 1-substituted 2-azaspiro[3.3]heptanes []. These structures represent important motifs found in various drug candidates. The compound's ability to participate in highly diastereoselective reactions, yielding enantiomerically and diastereomerically pure products, makes it particularly valuable [].
Q2: How does the structure of Ethyl cyclobutanecarboxylate influence its reactivity?
A: ¹³C NMR analysis reveals a noteworthy upfield shifting γ-effect in Ethyl cyclobutanecarboxylate and its derivatives []. This effect, relatively independent of configuration, sheds light on how methyl substitutions within the cyclobutane ring can influence the compound's reactivity and interactions with other molecules. This information can be crucial for designing and optimizing reactions involving Ethyl cyclobutanecarboxylate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)










